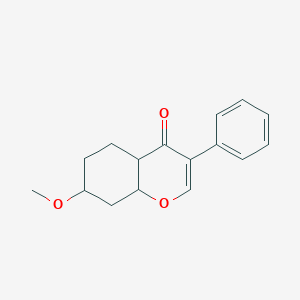![molecular formula C34H66N2O4Pt B12357328 [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate](/img/structure/B12357328.png)
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate is a complex organometallic compound that features a platinum center coordinated with azanidylcyclohexyl ligands and tetradecanoate anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate typically involves the coordination of platinum(IV) ions with azanidylcyclohexyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The platinum precursor, such as platinum(IV) chloride, is reacted with the azanidylcyclohexyl ligand in a suitable solvent, often under reflux conditions. The tetradecanoate anions are introduced through the addition of tetradecanoic acid or its salt, which reacts with the platinum complex to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents such as hydrogen gas or hydrides.
Substitution: Ligand exchange reactions can occur, where the azanidylcyclohexyl or tetradecanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to favor the desired reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state complexes. Substitution reactions result in new platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate involves its interaction with biological molecules. The platinum center can form covalent bonds with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells. The compound may also interact with proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate can be compared with other platinum-based compounds, such as cisplatin and carboplatin. While cisplatin and carboplatin are well-known anticancer agents, this compound offers unique structural features and potentially different biological activities. Similar compounds include:
Cisplatin: A platinum(II) complex with chloride ligands.
Carboplatin: A platinum(II) complex with cyclobutane dicarboxylate ligands.
Oxaliplatin: A platinum(II) complex with oxalate ligands.
The uniqueness of this compound lies in its specific ligand environment and the potential for diverse applications beyond traditional platinum-based drugs.
Propiedades
Fórmula molecular |
C34H66N2O4Pt |
|---|---|
Peso molecular |
762.0 g/mol |
Nombre IUPAC |
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate |
InChI |
InChI=1S/2C14H28O2.C6H12N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-8H,1-4H2;/q;;-2;+4/p-2/t;;5-,6-;/m..1./s1 |
Clave InChI |
DTRJSYSQELJDAW-BLUNCNMSSA-L |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)[NH-])[NH-].[Pt+4] |
SMILES canónico |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)
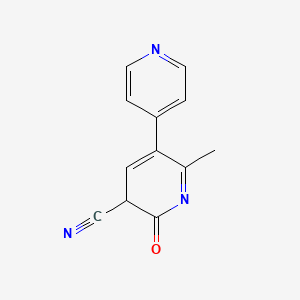
![tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357263.png)
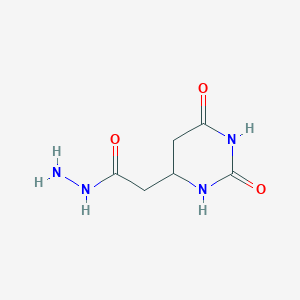

![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)
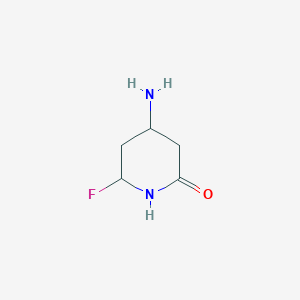
![N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide](/img/structure/B12357288.png)


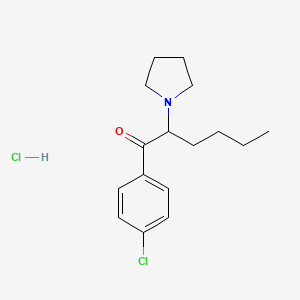
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione, 3,5,6,7-tetrahydro-](/img/structure/B12357317.png)
